2,3-Dimethyl-2-phenylbutanal
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Overview
Description
2,3-Dimethyl-2-phenylbutanal is an organic compound with the molecular formula C12H16O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is known for its unique structural features, which include two methyl groups and a phenyl group attached to a butanal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-phenylbutanal can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and a hydrogenation catalyst like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2-phenylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2,3-Dimethyl-2-phenylbutanoic acid.
Reduction: 2,3-Dimethyl-2-phenylbutanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2,3-Dimethyl-2-phenylbutanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2-phenylbutanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in biochemical assays and synthetic applications. The phenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2-phenylbutane: A hydrocarbon with similar structural features but lacking the aldehyde group.
2,3-Dimethyl-2-phenylbutanol: The corresponding alcohol obtained by the reduction of 2,3-Dimethyl-2-phenylbutanal.
2,3-Dimethyl-2-phenylbutanoic acid: The carboxylic acid derivative formed by the oxidation of this compound.
Uniqueness
This compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2,3-dimethyl-2-phenylbutanal |
InChI |
InChI=1S/C12H16O/c1-10(2)12(3,9-13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
CCJJRXTYQSWOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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